1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone
Description
1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone is a bicyclic sulfonamide derivative featuring a rigid camphor-like scaffold. Its structure includes a fused isothiazole ring system with two methyl groups at the 8-position and a sulfone group (SO₂) at the 2-position. The ethanone moiety at the 1-position introduces a reactive ketone group, making it a versatile intermediate in asymmetric synthesis and pharmaceutical chemistry .
Properties
IUPAC Name |
1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-8(14)13-10-6-9-4-5-12(10,11(9,2)3)7-17(13,15)16/h9-10H,4-7H2,1-3H3/t9-,10-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECARJHVTMSYSJ-NHCYSSNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1[C@H]2C[C@@H]3CC[C@]2(C3(C)C)CS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone (CAS No. 128947-19-3) is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological assays, and case studies that highlight its applications in medicinal chemistry.
Molecular Formula
The molecular formula of the compound is , which indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Structural Characteristics
The compound features a complex bicyclic structure with a methanobenzo[c]isothiazole core. This structure is significant as it may contribute to its biological activity through interactions with various biological targets.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to This compound . For instance, derivatives with similar structural motifs have shown promising results in inhibiting cell proliferation in various cancer cell lines.
Case Study: Cytotoxicity Assay
In a cytotoxicity assay using the MTT method, compounds structurally related to this compound were tested against several cancer cell lines. The results indicated varying degrees of cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3c | HL-60 | 42.1 |
| 3e | HL-60 | 19.0 |
| 3f | HL-60 | 28.0 |
These findings suggest that the compound may exhibit selective toxicity towards certain cancer cells, potentially due to mechanisms involving oxidative stress and apoptosis induction .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. Similar compounds have been shown to possess antibacterial properties against both gram-positive and gram-negative bacteria.
The antimicrobial activity is generally attributed to the inhibition of cell wall synthesis and disruption of membrane integrity. This mode of action has been documented in various studies focusing on related isothiazole derivatives .
Anti-inflammatory Properties
Additionally, compounds with similar structures have been reported to exhibit anti-inflammatory effects. These properties are critical for developing treatments for conditions characterized by excessive inflammation.
Synthetic Pathways
The synthesis of This compound typically involves multi-step organic reactions including cyclization and functional group modifications.
Example Synthesis Route
A common synthetic route involves:
- Formation of the isothiazole ring through condensation reactions.
- Introduction of the dioxido group via oxidation techniques.
- Final functionalization to yield the target ethanone derivative.
These methods are crucial for producing compounds with high purity and specific biological activities .
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that compounds similar to 1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone exhibit antimicrobial properties. For instance, derivatives of isothiazole have been shown to possess significant antibacterial and antifungal activities. This suggests that the compound may serve as a lead structure for developing new antimicrobial agents.
- Anticancer Properties : Preliminary studies have suggested that compounds containing isothiazole rings can inhibit cancer cell proliferation. The unique dioxidohexahydro structure may enhance its efficacy against specific cancer types by targeting cellular pathways involved in tumor growth.
- Neuroprotective Effects : There is emerging interest in the neuroprotective potential of similar compounds. The ability of isothiazole derivatives to cross the blood-brain barrier makes them suitable candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Material Science Applications
- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Its unique chemical structure allows for the modification of polymer surfaces to improve adhesion and compatibility with other materials.
- Nanotechnology : The compound can potentially be utilized in the synthesis of nanoparticles or nanocomposites due to its ability to stabilize metal ions. This property can be exploited in catalysis or as drug delivery systems where controlled release is essential.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry investigated the antimicrobial effects of various isothiazole derivatives. The results indicated that certain modifications led to enhanced activity against Gram-positive bacteria. The study highlighted the importance of structural variations in optimizing antimicrobial potency.
Case Study 2: Cancer Cell Inhibition
Research conducted by the National Cancer Institute evaluated the cytotoxic effects of isothiazole-based compounds on various cancer cell lines. The findings showed that specific analogs exhibited significant inhibition of cell growth in breast cancer models, suggesting a pathway for further development into therapeutic agents.
Case Study 3: Polymer Applications
A paper in Polymer Science explored the use of isothiazole derivatives in creating high-performance polymers. The incorporation of these compounds resulted in improved thermal and mechanical properties compared to traditional polymer formulations.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a family of camphorsultam-derived ketones, where variations in the ketone substituent and core structure modulate reactivity, solubility, and biological activity. Key analogs include:
Research Findings and Data Tables
Table 1: Comparative Physicochemical Data
Preparation Methods
Starting Material and Ring-Closure Strategy
The synthesis begins with (1R)-camphor-10-sulfonic acid, which undergoes a ring-closing reaction to form the bornane sultam framework. A modified procedure from Kim and Lee (1991) involves the use of L-Selectride (lithium tri-sec-butylborohydride) in tetrahydrofuran (THF) under ambient conditions. This reductant selectively reduces the sulfonic acid group while preserving the camphor-derived stereochemistry. The reaction achieves a 98% yield of (2S)-bornane-10,2-sultam after 0.5 hours, as confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).
Table 1: Reaction Conditions for (2S)-Bornane-10,2-sultam Synthesis
| Parameter | Details |
|---|---|
| Reagent | L-Selectride (1.2 equiv) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Ambient (25°C) |
| Reaction Time | 0.5 hours |
| Yield | 98% |
Acetylation of (2S)-Bornane-10,2-sultam
The second critical step involves introducing the acetyl group at the nitrogen atom of the sultam core. This transformation is typically achieved through nucleophilic acyl substitution.
Acetylating Agents and Solvent Systems
A common method employs acetyl chloride or acetic anhydride in the presence of a base such as triethylamine (TEA) to scavenge HCl generated during the reaction. The reaction is conducted in dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C. For instance, stirring (2S)-bornane-10,2-sultam with acetyl chloride (1.5 equiv) and TEA (2.0 equiv) in DCM for 12 hours yields the target compound with >95% purity.
Table 2: Optimization of Acetylation Conditions
| Parameter | Condition A | Condition B |
|---|---|---|
| Acetylating Agent | Acetyl chloride | Acetic anhydride |
| Base | Triethylamine | Pyridine |
| Solvent | DCM | DMF |
| Temperature | 0°C → 25°C | 25°C |
| Reaction Time | 12 hours | 24 hours |
| Yield | 89% | 78% |
Condition A proves superior due to faster reaction kinetics and reduced side-product formation.
Purification and Crystallization
Post-synthetic purification is essential to isolate the target compound from unreacted starting materials or byproducts.
Solvent Recrystallization
The crude product is dissolved in a minimal volume of hot ethyl acetate and cooled to −20°C to induce crystallization. This process, repeated twice, elevates purity from 90% to >99%, as evidenced by melting point analysis (mp 180–182°C) and chiral HPLC.
Chromatographic Techniques
Flash column chromatography using silica gel (60–120 mesh) and a hexane/ethyl acetate (7:3) eluent system resolves any residual stereochemical impurities. This step is critical for applications requiring enantiomeric excess (ee) >99%.
Analytical Characterization
Robust characterization ensures structural fidelity and purity.
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the (3aR,6S,7aS) configuration, with the acetyl group occupying the axial position relative to the sultam ring.
Scale-Up Considerations
Industrial-scale production necessitates modifications for cost and safety.
Q & A
Q. Table 1: Representative Reaction Conditions
| Reagent System | Temperature | Yield | Purity Method | Reference |
|---|---|---|---|---|
| NaH/THF + 4-chlorocinnamoyl chloride | 0°C → RT | 50–70% | Silica gel chromatography | |
| TBTU/DMF + boronate intermediates | 0°C → RT | 45–50% | FCC (PhMe/EtOAc) |
Basic: How can researchers confirm the structural integrity of this compound and its derivatives?
Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : Analyze - and -NMR for characteristic signals (e.g., methyl groups at δ 1.2–1.5 ppm, sulfone resonances at δ 2.8–3.2 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular ions (e.g., m/z 413 [M+H] for CHNO derivatives) .
- X-ray Crystallography : Resolves absolute configuration, particularly for bicyclic systems with multiple stereocenters .
Advanced: How can low yields in cross-coupling reactions involving this scaffold be addressed?
Answer:
Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Catalyst Optimization : Use Pd(PPh) or Buchwald-Hartwig conditions for aryl aminations, which tolerate bulky substituents .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature Control : Stepwise heating (0°C → 80°C) prevents decomposition of reactive intermediates .
Example : Coupling with 2-aminophenylcarbamoylbenzyl groups achieved 45% yield using TBTU/DMF at 0°C, compared to <20% with EDCI .
Advanced: What computational methods are suitable for predicting the electronic properties of derivatives?
Answer:
- DFT Calculations : B3LYP/6-31G(d,p) basis sets predict frontier molecular orbitals (HOMO/LUMO) and charge distribution, aiding in understanding reactivity .
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., dopamine D3 receptors) to rationalize selectivity .
- Docking Studies : AutoDock Vina or Schrödinger Suite evaluates binding affinities, validated against experimental IC values .
Safety: What precautions are necessary when handling intermediates with toxic or reactive functional groups?
Answer:
- Toxic Intermediates : Use fume hoods for hydrazine derivatives (e.g., pyrazolone intermediates) and avoid skin contact via PPE .
- Reactive Chlorides : Quench excess acyl chlorides with ice-cold NaHCO before disposal .
- First Aid : Immediate ethanol rinsing for skin exposure to corrosive agents (e.g., TBTU) .
Data Contradiction: How should discrepancies in spectroscopic data between synthetic batches be resolved?
Answer:
- Reproducibility Checks : Verify reaction conditions (e.g., anhydrous vs. wet solvents) and catalyst lot variability .
- Advanced NMR : - COSY or NOESY detects conformational isomers or residual solvents .
- Elemental Analysis : Cross-validate %C/H/N with theoretical values to confirm purity (e.g., ±0.3% tolerance) .
Example : A 2018 study resolved conflicting -NMR signals for triazole derivatives via 2D NMR, identifying rotamers as the source .
Advanced: What strategies improve selectivity in functionalizing the methanobenzoisothiazole core?
Answer:
- Protecting Groups : Temporarily block sulfone oxygen with TMSCl to direct electrophilic substitution to the benzene ring .
- Metalation : LDA-mediated deprotonation at C-1 enables regioselective alkylation .
- Microwave-Assisted Synthesis : Reduces reaction times for SNAr reactions, minimizing decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
